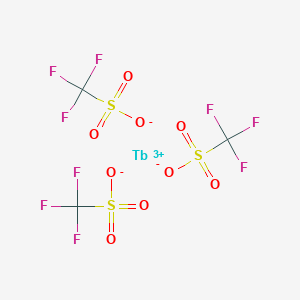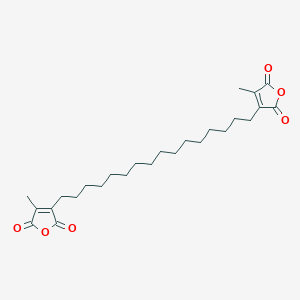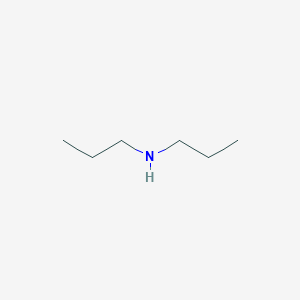![molecular formula C20H29Br2NO3 B117706 [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide CAS No. 150575-66-9](/img/structure/B117706.png)
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves its interaction with the nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning, memory, and attention. By binding to this receptor, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide can modulate its activity, leading to changes in these processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide are still being studied. However, it has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have potential as a pain reliever and anesthetic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is its high affinity for the nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, its limitations include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as a pain reliever and anesthetic. Further research is also needed to understand its mechanism of action and potential side effects. Overall, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has significant potential for a wide range of applications and is an exciting area of research in the scientific community.
Métodos De Síntesis
The synthesis of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves a multi-step process. The starting materials include 3-hydroxy-2-phenylpropanoic acid, 8-bromo-1-propanol, and 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The reaction involves the esterification of 3-hydroxy-2-phenylpropanoic acid with 8-bromo-1-propanol, followed by the addition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The final product is obtained by the addition of hydrobromic acid.
Aplicaciones Científicas De Investigación
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor, which is involved in various neurological processes. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
150575-66-9 |
|---|---|
Nombre del producto |
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
Fórmula molecular |
C20H29Br2NO3 |
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
[8-(1-bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H29BrNO3.BrH/c1-14(12-21)22(2)16-8-9-17(22)11-18(10-16)25-20(24)19(13-23)15-6-4-3-5-7-15;/h3-7,14,16-19,23H,8-13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
GFLTUTGGYNITGM-UHFFFAOYSA-M |
SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canónico |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



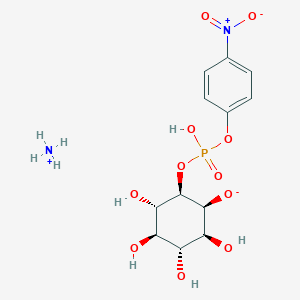
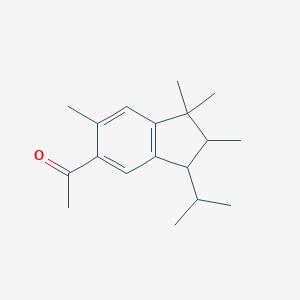
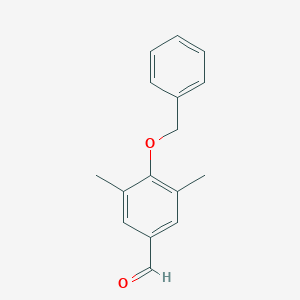
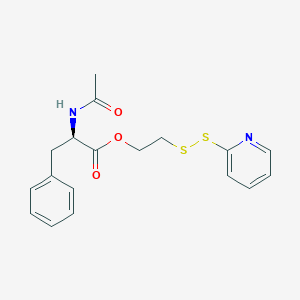
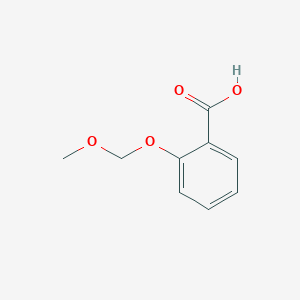
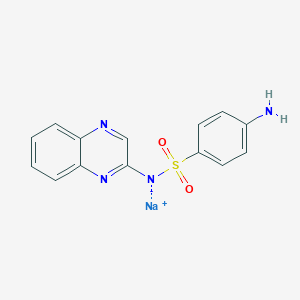

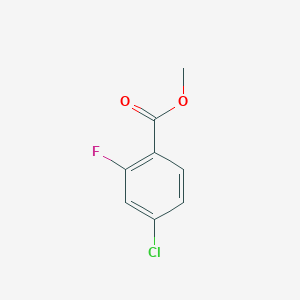
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)
